4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester compound known for its unique chemical structure and reactivity. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or copper complexes. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-boron bonds through cross-coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include aryl boronates, boronic acids, and other boron-containing compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of stable boron-carbon bonds. In cross-coupling reactions, the boronic ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron atom and the subsequent formation of a transition state that facilitates the coupling reaction.
Comparison with Similar Compounds
Compared to other boronic esters, 4,4,5,5-Tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane is unique due to its tetrafluoroethoxy group, which enhances its stability and reactivity. Similar compounds include:
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane These compounds share similar boron-containing structures but differ in their substituents, which affect their reactivity and applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-6-5-7-10(8-9)20-14(18,19)11(16)17/h5-8,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWBQSNLSZMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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